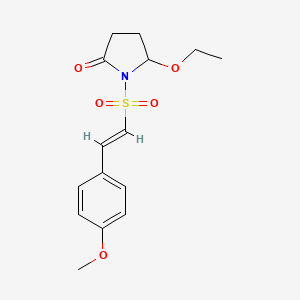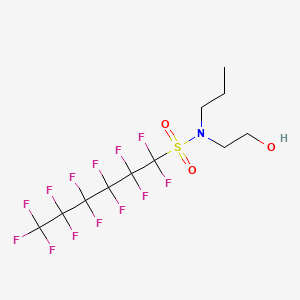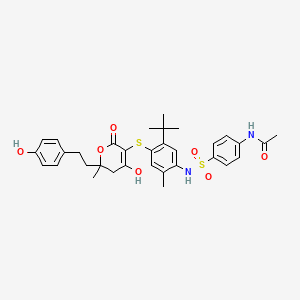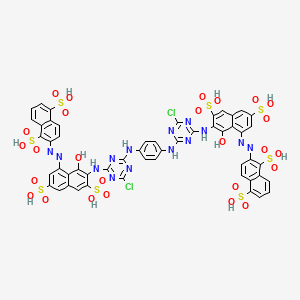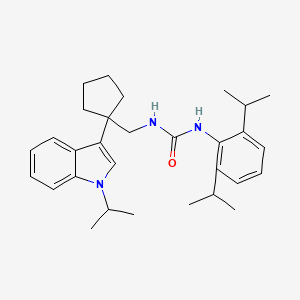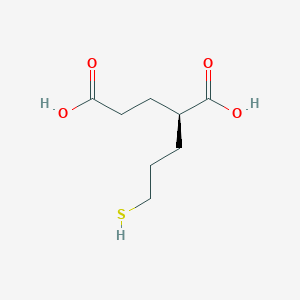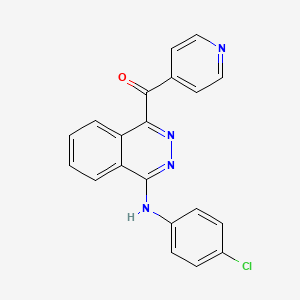
Vatalanib metabolite M25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vatalanib metabolite M25 is a pharmacologically inactive metabolite of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is under investigation for the treatment of solid tumors, and its metabolism and disposition have been studied extensively in cancer patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Vatalanib metabolite M25 involves the oxidative metabolism of Vatalanib. This process is primarily mediated by the cytochrome P450 enzyme CYP3A4 the general process involves the administration of Vatalanib, followed by its metabolic conversion in the body to form various metabolites, including M25 .
Análisis De Reacciones Químicas
Types of Reactions
Vatalanib metabolite M25 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in the formation of this compound from Vatalanib is oxidative metabolism.
Reduction: While reduction reactions are not prominently involved in the formation of M25, they may play a role in the metabolism of other related compounds.
Substitution: Substitution reactions are not a major pathway for the metabolism of Vatalanib to M25.
Common Reagents and Conditions
The oxidative metabolism of Vatalanib to form metabolite M25 is primarily mediated by the cytochrome P450 enzyme CYP3A4. This enzyme catalyzes the oxidation of Vatalanib under physiological conditions .
Major Products Formed
The major product formed from the oxidative metabolism of Vatalanib is this compound, along with other pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378 .
Aplicaciones Científicas De Investigación
Vatalanib metabolite M25, being a pharmacologically inactive metabolite, is primarily studied in the context of understanding the metabolism and disposition of Vatalanib in cancer patients. Research on Vatalanib and its metabolites has provided insights into the pharmacokinetics, safety, and efficacy of Vatalanib as an antiangiogenic agent . Additionally, studies have explored the potential use of Vatalanib in combination with other therapeutic agents for the treatment of advanced solid tumors .
Mecanismo De Acción
As a pharmacologically inactive metabolite, Vatalanib metabolite M25 does not exert significant biological effects on its own. The parent compound, Vatalanib, inhibits vascular endothelial growth factor receptor tyrosine kinases, which are crucial for the formation of new blood vessels that contribute to tumor growth and metastasis . The metabolism of Vatalanib to M25 and other inactive metabolites is part of the body’s process to eliminate the drug and reduce its activity .
Comparación Con Compuestos Similares
Similar Compounds
CGP-84368: Another pharmacologically inactive metabolite of Vatalanib, formed through oxidative metabolism.
NVP-AAW378: A pharmacologically inactive metabolite of Vatalanib with systemic exposure comparable to that of Vatalanib.
Uniqueness
Vatalanib metabolite M25 is unique in its specific metabolic pathway and its role in the overall pharmacokinetics of Vatalanib. While it shares similarities with other inactive metabolites such as CGP-84368 and NVP-AAW378, its formation and disposition provide valuable information for understanding the metabolism and elimination of Vatalanib in cancer patients .
Propiedades
Número CAS |
300843-20-3 |
|---|---|
Fórmula molecular |
C20H13ClN4O |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
[4-(4-chloroanilino)phthalazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H13ClN4O/c21-14-5-7-15(8-6-14)23-20-17-4-2-1-3-16(17)18(24-25-20)19(26)13-9-11-22-12-10-13/h1-12H,(H,23,25) |
Clave InChI |
PNQWLLMVBJXXNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


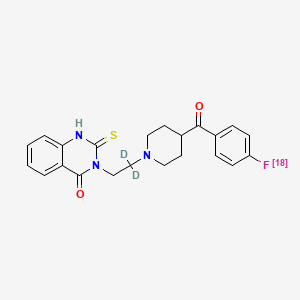


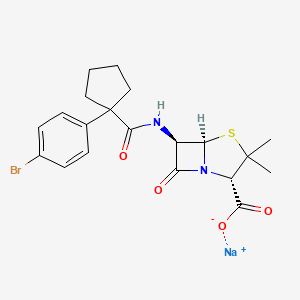
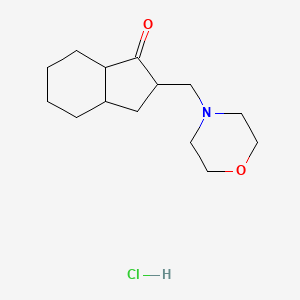

![2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate](/img/structure/B12744452.png)
